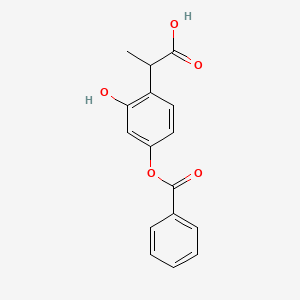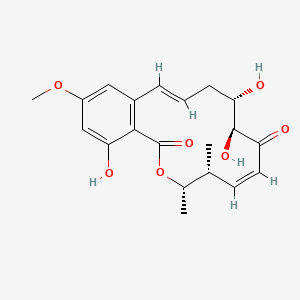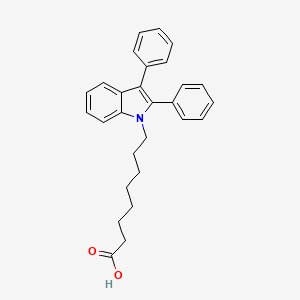
Cholanic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cholanic acid is a steroid acid that consists of cholane having a carboxy group in place of the methyl group at position 24.
Applications De Recherche Scientifique
Cancer Research : Cholanic acid has been identified as a potential therapeutic agent in cancer research. Studies have shown that this compound derivatives can act as EphA2 receptor antagonists. This receptor plays a crucial role in tumor growth and vascular functions in carcinogenesis. For instance, this compound derivatives disrupted EphA2-ephrinA1 interactions and inhibited EphA2 activation in prostate cancer cells, demonstrating potential for developing new cancer therapies (Russo et al., 2013).
Synthesis of Steroidal Compounds : Research has focused on the stereoselective synthesis of this compound derivatives, leveraging their potential in creating novel compounds. A study demonstrated the synthesis of 20-epi this compound derivatives from 16-dehydropregnenolone acetate, a process crucial for developing new steroids with potential pharmaceutical applications (Shingate et al., 2007).
Drug Delivery Systems : this compound derivatives have been explored in the development of drug delivery systems. For example, amphiphilic hyaluronic acid conjugates were synthesized by chemically conjugating hydrophobic 5β-cholanic acid to hyaluronic acid. These conjugates could form nano-sized self-aggregates under physiological conditions and showed efficient uptake by cancer cells, indicating their potential as nano-sized drug delivery systems for cancer therapy (Choi et al., 2009).
Neuroscience Research : The role of this compound derivatives in brain chemistry and function has been a subject of investigation. For instance, the effects of a choline-deficient diet on brain enzymes and the potential protective role of this compound derivatives against these effects have been studied, providing insights into the biochemical pathways in the brain and the role of choline in brain development and function (Liapi et al., 2008).
Nutritional Studies : this compound derivatives have been implicated in studies related to nutrition and dietary management, particularly in conditions like phenylketonuria (PKU). These studies explore the nutritional composition of protein substitutes and their impact on metabolic pathways, providing crucial information for dietary management in PKU (Singh et al., 2016).
Propriétés
Numéro CAS |
25312-65-6 |
|---|---|
Formule moléculaire |
C24H40O2 |
Poids moléculaire |
360.6 g/mol |
Nom IUPAC |
(4R)-4-[(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O2/c1-16(7-12-22(25)26)19-10-11-20-18-9-8-17-6-4-5-14-23(17,2)21(18)13-15-24(19,20)3/h16-21H,4-15H2,1-3H3,(H,25,26)/t16-,17?,18+,19-,20+,21+,23+,24-/m1/s1 |
Clé InChI |
RPKLZQLYODPWTM-KBMWBBLPSA-N |
SMILES isomérique |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCCC4)C)C |
SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |
SMILES canonique |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |
Autres numéros CAS |
25312-65-6 |
Synonymes |
5 beta-cholan-24-oic acid cholanic acid cholanic acid, (5 alpha)-isomer cholanic acid, (5 beta)-isomer cholanic acid, sodium salt, (5 beta)-isomer cholanoic acid ursocholanic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



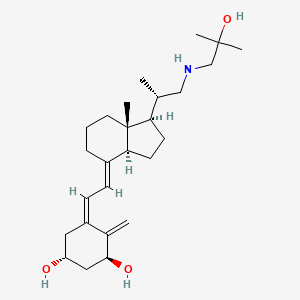

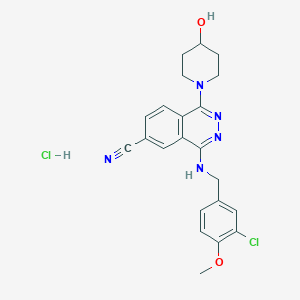


![1-O-methyl 4-O-[[(2R)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoyl]oxymethyl] butanedioate](/img/structure/B1243335.png)
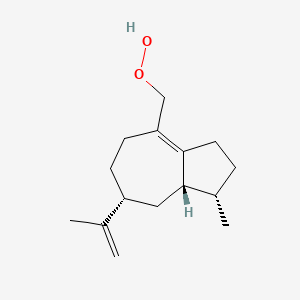
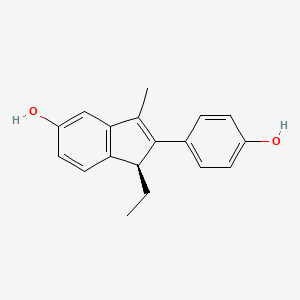
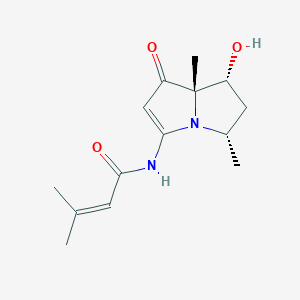
![2-[[(3R,4S,7S,10S,11R)-3-ethyl-11,15-dihydroxy-13-[(R)-2-hydroxyethylsulfinyl]-3,7-dimethyl-10-(methylamino)-6,9-dioxo-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-triene-4-carbonyl]amino]acetic acid](/img/structure/B1243342.png)

